Orthogonal Deprotection for Convergent Synthesis
Z-Thr-otbu provides a fully orthogonal protection scheme with three independent protecting groups: the Z-group (removed by hydrogenolysis), the side-chain tBu ether, and the C-terminal tBu ester (both removed by acid) [1]. In contrast, Boc-Thr-OtBu has both its N-terminus and side-chain protection removed under acidic conditions, preventing selective deprotection. The Z-group is stable to conditions used for removing acid-labile groups (e.g., TFA) and base-labile groups (e.g., piperidine), allowing Z-Thr-otbu to be used in hybrid Boc/Fmoc strategies [2].
| Evidence Dimension | Deprotection Orthogonality |
|---|---|
| Target Compound Data | Three orthogonal groups (Z: hydrogenolysis; tBu: acid; tBu: acid) |
| Comparator Or Baseline | Boc-Thr-OtBu: Two groups (Boc: acid; tBu: acid) - both removed by acid. |
| Quantified Difference | Z-Thr-otbu offers 3 orthogonal deprotection steps vs. 1 for Boc-Thr-OtBu. |
| Conditions | Solution-phase peptide synthesis; orthogonal protecting group strategy. |
Why This Matters
This orthogonality is critical for convergent synthesis, allowing fragments to be coupled and then selectively deprotected at a single site without affecting other protected functionalities.
- [1] Kitairu. Fmoc / t-Bu Solid Phase Synthesis. View Source
- [2] Mohanty, S.K. (2025). Boc vs Fmoc: Choosing the Right Protecting Group for Peptide Synthesis. LinkedIn Post. View Source
